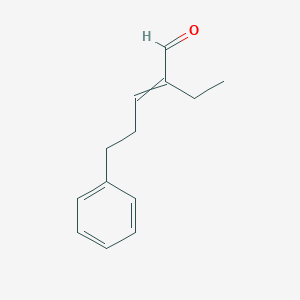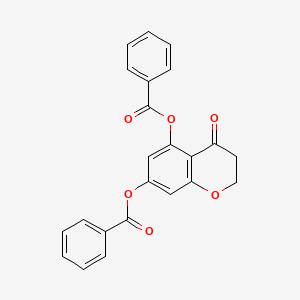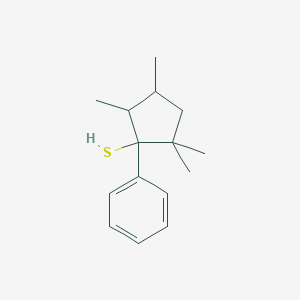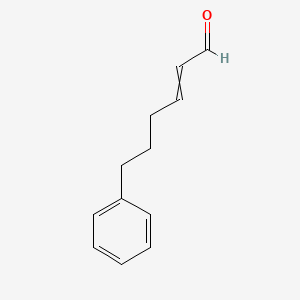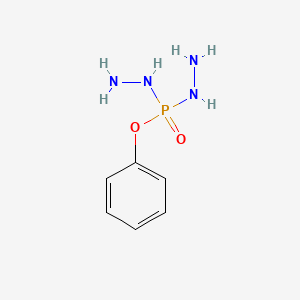
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a naphthalene ring substituted with nitro groups at the 2 and 4 positions, a thiophene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the nitration of naphthalene to introduce nitro groups at the desired positions, followed by the formation of the sulfonamide linkage and the introduction of the thiophene ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the coupling of the thiophene ring to the sulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth. Additionally, the nitro groups may contribute to its activity against certain types of cancer cells .
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The thiophene ring may contribute to the compound’s ability to interact with biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dinitrophenyl)thiophene-2-sulfonamide
- N-(2,4-Dinitronaphthalen-1-yl)benzene-2-sulfonamide
- N-(2,4-Dinitrophenyl)benzene-2-sulfonamide
Uniqueness
N-(2,4-Dinitronaphthalen-1-yl)thiophene-2-sulfonamide is unique due to the combination of the naphthalene ring with nitro groups, the thiophene ring, and the sulfonamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial applications .
Propriétés
Numéro CAS |
52078-08-7 |
|---|---|
Formule moléculaire |
C14H9N3O6S2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-(2,4-dinitronaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H9N3O6S2/c18-16(19)11-8-12(17(20)21)14(10-5-2-1-4-9(10)11)15-25(22,23)13-6-3-7-24-13/h1-8,15H |
Clé InChI |
PTIDQTPIKNHEAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


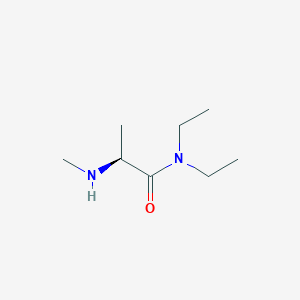
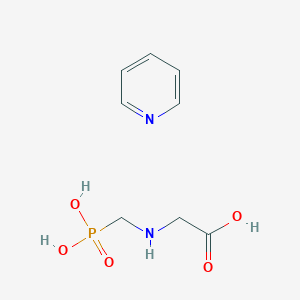
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
